Ethyl 3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoate
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Overview
Description
Ethyl 3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, which is further connected to an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoate typically involves the reaction of 3-fluoro-4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired ester. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The ester moiety can undergo hydrolysis to release the active carboxylic acid, which may further interact with cellular components.
Comparison with Similar Compounds
Ethyl 3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoate can be compared with other similar compounds such as:
Ethyl 3-(4-methoxyphenyl)-2-methylprop-2-enoate: Lacks the fluoro group, which may result in different chemical and biological properties.
Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylprop-2-enoate: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions.
Ethyl 3-(3-chloro-4-methoxyphenyl)-2-methylprop-2-enoate: Substitution of the fluoro group with a chloro group can affect its chemical behavior and biological activity.
Properties
IUPAC Name |
ethyl (E)-3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c1-4-17-13(15)9(2)7-10-5-6-12(16-3)11(14)8-10/h5-8H,4H2,1-3H3/b9-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOHRVHGCJTWSS-VQHVLOKHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)OC)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC(=C(C=C1)OC)F)/C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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